Cas no 147972-25-6 (Quinazoline,4,7-dichloro-2-(trifluoromethyl)-)

4,7-Dichloro-2-(trifluoromethyl)quinazoline is a halogenated quinazoline derivative characterized by its distinct trifluoromethyl and dichloro substituents. This compound is valued in synthetic chemistry for its electron-withdrawing properties, which enhance reactivity in nucleophilic substitution and cross-coupling reactions. The presence of both chlorine and trifluoromethyl groups offers versatile functionalization potential, making it a useful intermediate in pharmaceuticals, agrochemicals, and materials science. Its stability under a range of conditions further supports its utility in multi-step syntheses. Researchers prioritize this scaffold for its ability to modulate electronic and steric effects in target molecules, contributing to the development of bioactive compounds with tailored properties.
Quinazoline,4,7-dichloro-2-(trifluoromethyl)- structure
147972-25-6 structure
Product Name:Quinazoline,4,7-dichloro-2-(trifluoromethyl)-
CAS No:147972-25-6
MF:C9H3Cl2F3N2
MW:267.034730195999
CID:100615
PubChem ID:15291160
Update Time:2025-06-09

Quinazoline,4,7-dichloro-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Quinazoline,4,7-dichloro-2-(trifluoromethyl)-
    • 4,7-Dichloro-2-(trifluoromethyl)quinazoline
    • QUINAZOLINE, 4,7-DICHLORO-2-(TRIFLUOROMETHYL)-
    • EN300-67942
    • VOLWFALKXYRXFH-UHFFFAOYSA-N
    • 147972-25-6
    • CS-0270722
    • SCHEMBL8073916
    • AKOS012385159
    • Inchi: 1S/C9H3Cl2F3N2/c10-4-1-2-5-6(3-4)15-8(9(12,13)14)16-7(5)11/h1-3H
    • InChI Key: VOLWFALKXYRXFH-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=CC(=CC2=NC(C(F)(F)F)=N1)Cl

Computed Properties

  • Exact Mass: 265.96269
  • Monoisotopic Mass: 265.9625380g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8Ų
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.1

Experimental Properties

  • PSA: 25.78

Quinazoline,4,7-dichloro-2-(trifluoromethyl)- Pricemore >>

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Additional information on Quinazoline,4,7-dichloro-2-(trifluoromethyl)-

Quinazoline,4,7-dichloro-2-(trifluoromethyl)- (CAS No. 147972-25-6): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Quinazoline,4,7-dichloro-2-(trifluoromethyl)-, identified by its CAS number 147972-25-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of Quinazoline,4,7-dichloro-2-(trifluoromethyl)-, particularly the presence of chloro and trifluoromethyl substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The molecular structure of Quinazoline,4,7-dichloro-2-(trifluoromethyl)- consists of a six-membered benzene-like ring fused with a pyridine ring. The chloro substituents at the 4- and 7-positions enhance the electrophilicity of the molecule, while the trifluoromethyl group at the 2-position introduces lipophilicity and metabolic stability. These structural attributes make it an attractive candidate for further functionalization and derivatization to develop novel bioactive compounds.

In recent years, there has been a growing interest in quinazoline derivatives due to their demonstrated efficacy in various biological assays. Research has shown that compounds within this class exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The chloro and trifluoromethyl groups in Quinazoline,4,7-dichloro-2-(trifluoromethyl)- play a crucial role in modulating these biological activities by influencing binding interactions with target proteins and enzymes.

One of the most compelling aspects of Quinazoline,4,7-dichloro-2-(trifluoromethyl)- is its potential as a lead compound for the development of new therapeutic agents. Studies have demonstrated its ability to inhibit certain kinases and other enzymes involved in cancer progression. The trifluoromethyl group, in particular, has been shown to enhance binding affinity and improve pharmacokinetic profiles in drug candidates. This has led to several ongoing clinical trials investigating quinazoline-based inhibitors as treatments for various types of cancer.

The synthesis of Quinazoline,4,7-dichloro-2-(trifluoromethyl)- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Common synthetic routes include chlorination and trifluoromethylation reactions on pre-functionalized quinazoline scaffolds. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce specific substituents with high efficiency and selectivity. These synthetic strategies ensure the production of high-purity compounds suitable for further biological evaluation.

The chemical stability of Quinazoline,4,7-dichloro-2-(trifluoromethyl)- under various conditions is another critical factor that influences its utility in pharmaceutical applications. The presence of electron-withdrawing groups such as chloro and trifluoromethyl enhances the compound's resistance to degradation by metabolic enzymes. This stability is particularly important for oral formulations where the compound must withstand the harsh environment of the gastrointestinal tract before reaching its target site of action.

Evaluation of the pharmacokinetic properties of Quinazoline,4,7-dichloro-2-(trifluoromethyl)- has revealed promising results regarding absorption, distribution, metabolism, and excretion (ADME). Studies indicate that this compound exhibits good oral bioavailability and moderate tissue distribution, suggesting its potential for systemic therapeutic use. Additionally, preliminary toxicology studies have shown that it is well-tolerated at relevant doses, further supporting its candidacy as a lead compound for drug development.

The role of computational chemistry in optimizing the properties of Quinazoline,4,7-dichloro-2-(trifluoromethyl)- cannot be overstated. Molecular modeling techniques have been utilized to predict binding affinities with target proteins and identify structural modifications that could enhance potency and selectivity. These computational approaches complement traditional experimental methods by providing rapid screening platforms for virtual ligand design.

In conclusion, Quinazoline,4,7-dichloro-2-(trifluoromethyl)-(CAS No. 147972-25-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer a rich foundation for developing novel therapeutic agents with potential applications in oncology and other disease areas. As research continues to uncover new biological activities and synthetic strategies for quinazoline derivatives, Quinazoline,4,7-dichloro-2-(trifluoromethyl)- is poised to play a significant role in future drug discovery efforts.

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